3-(4-Ethoxycarbonylphenyl)phenol
Overview
Description
3-(4-Ethoxycarbonylphenyl)phenol: is a chemical compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol 4-Ethoxycarbonylphenylphenol . This compound is characterized by the presence of a phenol group substituted with an ethoxycarbonyl group at the para position of the benzene ring. It has various applications in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxycarbonylphenyl)phenol can be achieved through several methods. One efficient protocol involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, providing very good to excellent yields without the need for chromatographic purification. The reaction is scalable up to at least 5 grams at room temperature with a one-minute reaction time .
Industrial Production Methods: Industrial production methods for phenols, including this compound, often involve nucleophilic aromatic substitution of aryl halides , transition-metal catalyzed processes , hydroxylation of benzene , oxidation of cumene , and hydrolysis of diazo compounds . These methods, however, may have limitations such as harsh reaction conditions, reagent toxicities, and the need for additives and complex ligands.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethoxycarbonylphenyl)phenol undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, oxone, and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophilic aromatic substitution can be achieved using reagents like sodium hydroxide and potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones and hydroxy derivatives, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
3-(4-Ethoxycarbonylphenyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Ethoxycarbonylphenyl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can undergo proteolysis , dissolving tissue on contact via proteolysis . It may also interact with cellular proteins and enzymes, affecting their function and activity. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or antioxidant agent .
Comparison with Similar Compounds
Phenol (C6H5OH): The parent compound of phenolic compounds, known for its antiseptic properties.
4-Hexylresorcinol (4-Hexyl-1,3-dihydroxybenzene): A more powerful germicide with fewer side effects compared to phenol.
Hydroquinone (1,4-Dihydroxybenzene): Known for its use in skin lightening and as a photographic developer.
Uniqueness: 3-(4-Ethoxycarbonylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxycarbonyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(3-hydroxyphenyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-18-15(17)12-8-6-11(7-9-12)13-4-3-5-14(16)10-13/h3-10,16H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDSOXBYVBQEEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626847 | |
Record name | Ethyl 3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220950-34-5 | |
Record name | Ethyl 3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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